1-(5-chloro-2-methoxyphenyl)-1H-pyrrole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRAYHRHBYYRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281427 | |
| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158966-65-5 | |
| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158966-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Analysis of 1 5 Chloro 2 Methoxyphenyl 1h Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole is predicted to display distinct signals corresponding to the seven protons on the pyrrole (B145914) and substituted phenyl rings, as well as the three protons of the methoxy (B1213986) group. The pyrrole ring protons are expected to appear as two multiplets due to their coupling to each other. The protons at the C2 and C5 positions (α-protons) are typically found slightly downfield from the protons at the C3 and C4 positions (β-protons).
The three aromatic protons on the 5-chloro-2-methoxyphenyl ring are expected to exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Specifically, the proton at C6' (ortho to the methoxy group) would likely appear as a doublet, the proton at C3' (ortho to the pyrrole substituent) as a doublet, and the proton at C4' (between the chloro and methoxy groups) as a doublet of doublets. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-5 (Pyrrole α-H) | ~6.8 - 7.0 | t (triplet) | ~2.2 |
| H-3, H-4 (Pyrrole β-H) | ~6.2 - 6.4 | t (triplet) | ~2.2 |
| H-6' (Phenyl) | ~7.0 - 7.1 | d (doublet) | ~8.5 |
| H-4' (Phenyl) | ~7.3 - 7.4 | dd (doublet of doublets) | ~8.5, ~2.5 |
| H-3' (Phenyl) | ~7.4 - 7.5 | d (doublet) | ~2.5 |
| -OCH₃ (Methoxy) | ~3.8 - 3.9 | s (singlet) | N/A |
The six carbons of the phenyl ring will have their chemical shifts influenced by the methoxy, chloro, and pyrrole substituents. The carbon attached to the oxygen (C2') will be the most downfield among the aromatic carbons, while the carbon bearing the chlorine atom (C5') will also be significantly shifted. The carbon attached to the pyrrole nitrogen (C1') is also expected in the downfield region. The methoxy carbon (-OCH₃) will appear as a distinct signal in the upfield region, typically around 55-60 ppm.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3, C-4 (Pyrrole β-C) | ~110 - 112 |
| C-2, C-5 (Pyrrole α-C) | ~121 - 123 |
| C-3' (Phenyl) | ~113 - 115 |
| C-6' (Phenyl) | ~123 - 125 |
| C-5' (Phenyl, C-Cl) | ~128 - 130 |
| C-4' (Phenyl) | ~130 - 132 |
| C-1' (Phenyl, C-N) | ~133 - 135 |
| C-2' (Phenyl, C-O) | ~154 - 156 |
| -OCH₃ (Methoxy) | ~56 - 58 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. emerypharma.com
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Cross-peaks would be expected between the α-protons (H-2/5) and β-protons (H-3/4) of the pyrrole ring. For the phenyl ring, correlations would be seen between H-3' and H-4', and between H-4' and H-6', confirming their connectivity. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2/5 with C-2/5, H-3/4 with C-3/4, H-3' with C-3', etc.).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) couplings between protons and carbons. This is crucial for identifying the connectivity across quaternary (non-protonated) carbons. Key expected correlations include:
From the methoxy protons (-OCH₃) to the C-2' carbon.
From the pyrrole α-protons (H-2/5) to the C-1' carbon of the phenyl ring, confirming the attachment point.
From the phenyl proton H-6' to carbons C-2' and C-4'.
From the phenyl proton H-3' to carbons C-1' and C-5'.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations should appear just above 3000 cm⁻¹. The C-H stretching of the methoxy group is expected just below 3000 cm⁻¹. The C=C stretching vibrations of both the pyrrole and benzene rings will produce several sharp bands in the 1600-1450 cm⁻¹ region. A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether is anticipated around 1250 cm⁻¹. The C-N stretching vibration is expected in the 1350-1280 cm⁻¹ range, and the C-Cl stretching vibration should appear as a strong band in the lower frequency region, typically around 1050-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric C-O-C stretch, which may be weak in the IR, could be more prominent in the Raman spectrum.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Strong, multiple bands |
| C-O-C Asymmetric Stretch | 1270 - 1230 | Strong |
| C-N Stretch | 1350 - 1280 | Medium |
| C-Cl Stretch | 1050 - 800 | Strong |
Mass Spectrometry Techniques (e.g., ESI-MS, HRMS, GC-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
For this compound (C₁₁H₁₀ClNO), the monoisotopic mass is 207.0451 g/mol .
Molecular Ion Peak (M⁺): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak is expected to be prominent. A crucial diagnostic feature will be the isotopic pattern of chlorine. There will be two peaks, the M⁺ peak at m/z 207 (for ³⁵Cl) and an M+2 peak at m/z 209 (for ³⁷Cl), with a relative intensity ratio of approximately 3:1, which is characteristic for a molecule containing one chlorine atom. uab.edu
High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise mass determination of the molecular ion to four or more decimal places. This experimental mass can be compared to the calculated mass to confirm the elemental formula (C₁₁H₁₀ClNO).
Fragmentation Pattern: The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 192/194.
Loss of a formyl radical (•CHO) or carbon monoxide (CO) from the methoxy-bearing ring after rearrangement.
Cleavage of the C-N bond between the phenyl and pyrrole rings, resulting in fragments corresponding to the pyrrole cation (m/z 66) or the 5-chloro-2-methoxyphenyl cation (m/z 141/143). libretexts.org
Predicted Mass Spectrometry Fragments
| m/z (for ³⁵Cl) | Proposed Identity |
| 207 | [M]⁺, Molecular Ion |
| 209 | [M+2]⁺, Isotope Peak |
| 192 | [M - CH₃]⁺ |
| 141 | [C₇H₆ClO]⁺ |
| 66 | [C₄H₄N]⁺ |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Following a comprehensive and thorough search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound could be located.
While crystallographic data is available for structurally related compounds, such as other substituted phenylpyrroles, this information is not directly applicable to this compound. The specific placement of the chloro and methoxy substituents on the phenyl ring, along with their electronic and steric properties, would uniquely influence the crystal packing and molecular geometry of the title compound. Therefore, extrapolating from the crystal structures of analogues would be speculative and would not meet the required standard of scientific accuracy for this article.
The absence of published crystallographic data for this compound indicates that either the single-crystal X-ray diffraction analysis has not yet been performed or the results have not been made publicly available. Further research, including attempts to crystallize the compound and perform X-ray diffraction analysis, would be necessary to determine its solid-state structure.
Theoretical and Computational Chemistry Investigations of 1 5 Chloro 2 Methoxyphenyl 1h Pyrrole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules with a favorable balance between computational cost and accuracy. For 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its molecular characteristics.
The presence of a methoxy (B1213986) group at the ortho position of the phenyl ring introduces significant steric hindrance, which is expected to favor a non-planar conformation. DFT studies on similar N-arylpyrroles and methoxy-substituted benzenes suggest that the molecule will likely adopt a twisted geometry to minimize steric repulsion between the hydrogen atoms of the pyrrole (B145914) ring and the methoxy group. The chloro substituent at the meta position is not expected to have a major impact on the conformational preference, but it will influence the electronic distribution.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-N (Pyrrole-Phenyl) Bond Length | ~1.40 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-O (Methoxy) Bond Length | ~1.36 Å |
| Dihedral Angle (Pyrrole-Phenyl) | 40-60° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the methoxy group of the phenyl ring, as these are the most electron-donating parts of the molecule. The LUMO, on the other hand, is anticipated to be distributed over the phenyl ring, influenced by the electron-withdrawing chloro substituent, and also have some contribution from the pyrrole ring. The HOMO-LUMO gap is predicted to be in a range typical for N-arylpyrroles. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -5.8 to -6.2 |
| LUMO | -1.5 to -1.9 |
| HOMO-LUMO Gap | 4.0 to 4.6 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.
In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are expected to be located around the electronegative oxygen atom of the methoxy group and the chlorine atom, as well as over the π-system of the pyrrole ring. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, indicating sites for potential nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity landscape. nih.govresearchgate.net
Theoretical vibrational frequency calculations are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the computational method.
For this compound, characteristic vibrational modes are expected. These include the C-H stretching vibrations of the aromatic and pyrrole rings, the C-N stretching between the rings, the C-Cl stretching, and the C-O stretching of the methoxy group. The calculated vibrational spectrum can aid in the precise assignment of these bands in an experimental spectrum. researchgate.netresearchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| Aromatic C-H Stretch | 3050-3150 |
| Pyrrole C-H Stretch | 3100-3200 |
| C-N Stretch (Inter-ring) | 1250-1350 |
| C-O Stretch (Methoxy) | 1020-1050 (asymmetric), 1150-1250 (symmetric) |
| C-Cl Stretch | 600-800 |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It provides information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum.
The electronic spectrum of this compound is expected to be characterized by π-π* transitions. The lowest energy transitions will likely involve the promotion of an electron from the HOMO to the LUMO. Given the nature of these frontier orbitals, these transitions are expected to have a significant charge-transfer character from the pyrrole and methoxy-substituted part of the phenyl ring to the chloro-substituted phenyl ring. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensities of these transitions. nih.govresearchgate.net
Table 4: Predicted Electronic Transitions for this compound
| Transition | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 (HOMO → LUMO) | ~4.5 | ~275 | > 0.1 |
| S0 → S2 | ~5.0 | ~248 | > 0.1 |
Advanced Computational Approaches
Beyond standard DFT calculations, more advanced computational methods can be employed to gain deeper insights into the properties of this compound. These methods, while more computationally demanding, can provide a more accurate description of certain molecular phenomena.
For instance, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer a more refined calculation of the molecule's geometry and electronic energies, serving as a benchmark for the DFT results. For a more accurate prediction of the electronic spectra, especially in cases where charge-transfer excitations are significant, methods like the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) can be utilized.
Furthermore, molecular dynamics (MD) simulations, using a force field derived from quantum mechanical calculations, can be performed to study the dynamic behavior of the molecule in different environments, such as in solution. This can provide insights into its conformational flexibility and interactions with solvent molecules over time.
Molecular Dynamics Simulations for Dynamic Behavior
Currently, there is a notable absence of publicly available research dedicated to the molecular dynamics (MD) simulations of this compound. While computational chemistry is a burgeoning field, specific studies investigating the dynamic behavior, conformational flexibility, and interaction of this particular compound with biological macromolecules or solvent environments through MD simulations have not been reported in scientific literature. Such studies would be invaluable for understanding its pharmacokinetic and pharmacodynamic properties, providing insights into how the molecule behaves in a physiological context. Future research employing MD simulations could elucidate key aspects such as the stability of different conformers, the nature of its intermolecular interactions, and its potential binding modes with therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues
Similarly, a specific Quantitative Structure-Activity Relationship (QSAR) model for this compound and its structural analogues is not documented in the current body of scientific work. QSAR studies are essential for predicting the biological activity of compounds based on their physicochemical properties and molecular descriptors. The development of a robust QSAR model for this class of compounds would require a dataset of structurally similar molecules with experimentally determined biological activities. While research exists on QSAR models for other pyrrole-containing compounds, a dedicated study on analogues of this compound is yet to be published. Such a model would be instrumental in guiding the rational design of new derivatives with potentially enhanced therapeutic efficacy and improved safety profiles. The establishment of statistically significant correlations between molecular descriptors and biological activity would accelerate the discovery of novel drug candidates within this chemical scaffold.
Chemical Reactivity and Derivatization Chemistry of 1 5 Chloro 2 Methoxyphenyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The 1H-pyrrole ring is an electron-rich five-membered heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). msu.edu The substitution pattern is predominantly directed to the C2 and C5 positions due to the superior stabilization of the cationic intermediate (the arenium ion) at these locations. In N-substituted pyrroles, such as 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole, the C2 and C5 positions remain the most reactive sites. However, the bulky 1-substituent can introduce steric hindrance, potentially influencing the regioselectivity between these two positions.
Common electrophilic aromatic substitution reactions applicable to the pyrrole ring of this compound include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Typically performed under mild conditions using reagents like acetyl nitrate (B79036) to avoid polymerization of the sensitive pyrrole ring. msu.edu
Sulfonation: Often achieved using the SO₃-pyridine complex to prevent degradation that can occur with fuming sulfuric acid. msu.edu
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively. Acylation is generally more successful than alkylation, which is prone to polyalkylation and catalyst poisoning by the nitrogen atom. youtube.com The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a common and efficient method for introducing a formyl group at the C2 position of pyrroles.
The table below summarizes the expected outcomes of key electrophilic aromatic substitution reactions on the pyrrole ring.
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | This compound-2-carbaldehyde |
| Acylation | Acetic anhydride (B1165640), Lewis acid | 2-Acetyl-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole |
| Sulfonation | SO₃·pyridine complex | This compound-2-sulfonic acid |
Reactivity of the Chlorophenyl and Methoxyphenyl Moieties
The phenyl ring of this compound possesses its own distinct reactivity profile. The substituents on the ring—chloro, methoxy (B1213986), and the pyrrole group—direct further reactions.
Electrophilic Aromatic Substitution: The methoxy group is a strongly activating, ortho, para-directing group, while the chlorine atom is a deactivating, ortho, para-directing group. The pyrrolyl group is generally considered deactivating towards the attached phenyl ring. Considering the existing substitution pattern, any further electrophilic attack on the phenyl ring is sterically and electronically directed to the C3 and C4 positions, though these reactions are less favorable compared to substitution on the more activated pyrrole ring.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution mechanism. nih.gov This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govscranton.edu While the pyrrolyl substituent is not a classical strong electron-withdrawing group, SNAr reactions can sometimes be achieved under forcing conditions (high temperature, strong base) or with palladium catalysis (see Buchwald-Hartwig amination, Section 5.4). researchgate.netnih.gov
Cleavage of the Methoxy Group: The methyl ether of the methoxy group can be cleaved to reveal a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. This transformation would yield 4-chloro-2-(1H-pyrrol-1-yl)phenol, opening up further avenues for functionalization.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target either the pyrrole ring or the substituents on the phenyl ring.
Oxidation: The pyrrole ring is sensitive to strong oxidizing agents, which can lead to polymerization or ring-opening. However, controlled oxidation can be achieved. For instance, reaction with maleic anhydride or similar dienophiles can lead to Diels-Alder type adducts, although this is more characteristic of furan. More relevant to this scaffold, pyrrole-2,5-diones can be formed from corresponding pyrroles, suggesting a potential oxidative pathway. smolecule.comnih.gov The phenyl ring is generally robust towards oxidation, although harsh conditions could affect the methoxy group.
Reduction: Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine (B122466) ring, though this often requires high pressures and specific catalysts. A more common and selective reduction involves the removal of the chlorine atom from the phenyl ring (hydrodechlorination). This is typically achieved using catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the phenyl ring serves as an excellent handle for a wide variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced catalyst systems with specialized ligands has made their use routine. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. mdpi.comnih.gov It is widely used for the synthesis of biaryl compounds.
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgrsc.orglibretexts.org
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the aryl chloride.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, providing access to arylalkynes.
Stille Coupling: The Stille reaction employs organostannane reagents to couple with the aryl chloride.
Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgbeilstein-journals.org It is a significant alternative to classical methods like SNAr for synthesizing aryl amines. libretexts.org
The table below outlines typical conditions for these cross-coupling reactions.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Typical Base |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, SPhos, XPhos, or RuPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃ or other phosphine (B1218219) ligands | Et₃N, K₂CO₃ |
| Negishi | R-ZnX | Pd(PPh₃)₄ or PdCl₂(dppf) | Not always required |
| Sonogashira | Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Not always required |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, Xantphos, or XPhos | NaOtBu, KOtBu, or Cs₂CO₃ |
Functionalization for Further Synthetic Manipulations
The primary functionalization of this compound serves to install reactive groups for subsequent transformations. The reactions described in the preceding sections are key tools for this purpose.
Introducing Aldehydes and Ketones: A Vilsmeier-Haack reaction (Section 5.1) installs a versatile aldehyde group on the pyrrole ring. This aldehyde can then participate in a multitude of reactions, including Wittig olefination, reductive amination, and oxidation to a carboxylic acid.
Creating Biaryl Systems: Suzuki-Miyaura coupling (Section 5.4) at the chloro position generates biaryl structures. The newly introduced aryl ring can possess its own functional groups (e.g., esters, nitro groups), allowing for a modular approach to complex molecule synthesis. nih.gov
Synthesizing Aryl Amines: Buchwald-Hartwig amination (Section 5.4) replaces the chlorine atom with a wide variety of primary and secondary amines, including anilines and aliphatic amines. nih.gov The resulting amino group can be further derivatized, for instance, by acylation or by serving as a directing group for other reactions.
Synthesis of Fused Heterocyclic Derivatives
The scaffold of this compound is a precursor for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by introducing functional groups onto both the pyrrole and phenyl rings, followed by an intramolecular cyclization reaction.
Pictet-Spengler Reaction: If an aminoethyl side chain is installed at the C2 position of the pyrrole ring, a subsequent intramolecular cyclization onto an activated position of the phenyl ring could be envisioned, potentially leading to pyrrolo-fused quinoline-type structures. The Pictet-Spengler reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. acs.orgnih.gov
Cycloaddition Reactions: The pyrrole ring itself can act as a diene in [4+2] cycloadditions or be used to generate ylides for [3+2] cycloadditions with suitable dipolarophiles, leading to the formation of various fused systems. nih.govmdpi.commdpi.com
Intramolecular C-H Arylation: Following a cross-coupling reaction that introduces a suitable tethered aryl group, an intramolecular palladium-catalyzed C-H activation/arylation reaction could be used to form a new ring, fusing the pyrrole to another aromatic system.
Biological Activity Investigations and Mechanistic Insights Excluding Clinical Human Trials of 1 5 Chloro 2 Methoxyphenyl 1h Pyrrole and Analogues
Antimicrobial Spectrum of Activity
Analogues of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole have demonstrated notable activity against a range of microorganisms, including bacteria, fungi, and mycobacteria. Research has focused on elucidating their efficacy and the molecular targets they engage to exert their antimicrobial effects.
A primary mechanism of antibacterial action for many pyrrole (B145914) derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme that modulates DNA topology and is crucial for DNA replication. nih.gov This enzyme is a well-established target for antibacterial drugs because it is present in bacteria but not in higher eukaryotes. nih.gov
A series of N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have been developed, with the most potent compounds showing IC₅₀ values in the low nanomolar range against Escherichia coli DNA gyrase. rsc.org These compounds demonstrated selectivity for bacterial enzymes, with no activity observed against human topoisomerase IIα. rsc.org Compound 22e from this series was particularly effective against Gram-positive bacteria, while compounds 23b and 23c showed the greatest efficacy against Gram-negative bacteria. rsc.org
Furthermore, a pyrazole (B372694) analogue containing the 1-(5-chloro-2-methoxyphenyl) moiety, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole , exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov The presence of chloro and methyl substituents on the heterocyclic ring has been noted as important for the antibacterial activity of pyrrole-containing compounds. nih.gov
Table 1: Antibacterial Activity of Selected Pyrrole and Pyrazole Analogues
| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound 22e (N-phenylpyrrolamide) | Staphylococcus aureus ATCC 29213 | 0.25 | rsc.org |
| Compound 22e (N-phenylpyrrolamide) | MRSA | 0.25 | rsc.org |
| Compound 22e (N-phenylpyrrolamide) | Enterococcus faecalis ATCC 29212 | 0.125 | rsc.org |
| Compound 23b (N-phenylpyrrolamide) | Klebsiella pneumoniae ATCC 10031 | 0.0625 | rsc.org |
| Compound 23c (N-phenylpyrrolamide) | Escherichia coli ATCC 25922 | 4-32 | rsc.org |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Bacillus subtilis | 22.4 | nih.gov |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 29.8 | nih.gov |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Escherichia coli | 29.6 | nih.gov |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Klebsiella pneumoniae | 30.0 | nih.gov |
The antifungal potential of pyrrole analogues has been investigated against various fungal pathogens. A novel synthesized compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole , demonstrated moderate antifungal activity against several Candida species, including Candida tropicalis, Candida parapsilosis, and Candida albicans. researchgate.net
Other heterocyclic systems incorporating pyrrole-related structures have also shown promise. Carnosic acid derivatives coupled to a 1,2,3-triazole ring were assessed for their antifungal activity. mdpi.com Compound 22 , which features a p-bromobenzyl substituent on the triazole ring, was the most active in this series against Cryptococcus neoformans, inhibiting its growth by 91.3% at a concentration of 250 µg/mL. mdpi.com Additionally, a series of benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties showed valuable in vitro inhibitory activity against the plant pathogenic fungi Colletotrichum lagenarium and Botrytis cinerea. mdpi.com
Table 2: Antifungal Activity of Selected Pyrrole Analogues
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida albicans, C. parapsilosis, C. tropicalis | Inhibitory effects at 25-50 µg/mL | researchgate.net |
| Compound 22 (Carnosic acid-triazole derivative) | Cryptococcus neoformans ATCC 32264 | 91.3% growth inhibition at 250 µg/mL | mdpi.com |
| Benzamidine-triazole derivatives | Colletotrichum lagenarium | Inhibitory activity at 200 µg/mL | mdpi.com |
| Benzamidine-triazole derivatives | Botrytis cinerea | Inhibitory activity at 200 µg/mL | mdpi.com |
Derivatives of the pyrrole scaffold have emerged as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A hit optimization study of 1,5-diarylpyrroles led to the identification of 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine , which exhibited very high activity against both drug-sensitive (H37Rv) and other strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values of 0.125 µg/mL. nih.gov This activity is comparable to that of the frontline anti-tubercular drugs streptomycin (B1217042) and rifampin. nih.gov
Another study identified ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate as having a significant MIC value of 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov
In terms of mechanism, studies on related pyrrolo[1,2-a]quinoline (B3350903) derivatives have identified potential molecular targets within M. tuberculosis. In silico analyses suggested that the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall, is a likely target for these compounds. mdpi.com
Table 3: Antimycobacterial Activity of Selected Pyrrole Analogues
| Compound | Mycobacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine | M. tuberculosis H37Rv | 0.125 | nih.gov |
| 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine | M. tuberculosis 103471 | 0.125 | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 0.7 | nih.gov |
Anticancer Potential and Molecular Pathways
The anticancer properties of pyrrole-containing molecules have been investigated, with studies focusing on their ability to inhibit key signaling pathways involved in tumor growth and survival.
Receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), are critical regulators of angiogenesis, cell proliferation, and metastasis. nih.govrsc.org Inhibiting the signaling of VEGFR-2 is a prominent strategy to block tumor angiogenesis and subsequent growth. rsc.orgnih.gov
While specific data on this compound is not available, related heterocyclic structures have been designed as kinase inhibitors. For instance, a fused heterocycle, triazolothiadiazine, linked to an isatin (B1672199) moiety, produced a compound that showed significant VEGFR-2 inhibitory activity with an IC₅₀ value of 435 nM. nih.gov The general mechanism for such small-molecule inhibitors involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation cascade that promotes tumor cell proliferation and survival. mdpi.com
Table 4: Kinase Inhibitory Activity of an Analogue Compound
| Compound Class | Target Kinase | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Isatin-linked triazolothiadiazine hybrid | VEGFR-2 | 435 nM | nih.gov |
A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. waocp.org Several pyrrole-containing analogues have demonstrated this capability.
A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60 , was shown to be a potent inhibitor of proliferation in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com Mechanistic studies revealed that this compound blocks cells in the G2 phase of the cell cycle and induces apoptosis. mdpi.com Similarly, studies on other heterocyclic compounds structurally related to pyrroles have shown proapoptotic effects. For example, certain hydroxylated biphenyl (B1667301) compounds were found to induce apoptosis in malignant melanoma cell lines, an effect confirmed by Annexin V assays, caspase activation, and PARP cleavage. nih.gov Furthermore, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to induce apoptosis in various cancer cell lines, including acute lymphoblastic leukemia and breast cancer. nih.gov
Table 5: Proapoptotic Effects of Selected Analogue Compounds
| Compound | Cell Line | Observed Proapoptotic Effects | Reference |
|---|---|---|---|
| RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester) | CAL 27, FaDu (HNSCC) | Inhibition of replication, G2 cell cycle block, induction of apoptosis | mdpi.com |
| Hydroxylated biphenyl compounds (11 and 12) | Melanoma cell lines (e.g., A375) | Induction of apoptosis, caspase activation, PARP cleavage, G2/M arrest | nih.gov |
| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | Jurkat (Leukemia), Breast cancer cells | Cytotoxic activity, induction of apoptosis | nih.gov |
Interaction with Biological Targets (e.g., enzymes, receptors)
The pyrrole scaffold is a prominent feature in numerous pharmacologically active compounds, enabling interaction with a wide range of biological targets. nih.gov Analogues of this compound, particularly those belonging to the 1,5-diarylpyrrole class, have been investigated for their ability to bind to and modulate the activity of several key enzymes and receptors involved in physiological and pathological processes.
One of the most significant targets for this class of compounds is the enzyme cyclooxygenase (COX) , which is central to the inflammatory cascade. mdpi.comnih.gov Pyrrole derivatives have been developed as potent and selective inhibitors of COX-2. mdpi.comnih.gov The anti-inflammatory and analgesic properties of established nonsteroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole moiety, such as tolmetin (B1215870) and ketorolac, are due to their inhibition of COX enzymes. mdpi.com
Beyond COX, other enzymes have been identified as targets. Certain 3-aroyl-1-arylpyrrole derivatives have been shown to be potent inhibitors of tubulin polymerization . nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which can lead to cell cycle arrest. nih.gov This mechanism is a key strategy in the development of anticancer agents. nih.govnih.gov
In the context of inflammation and cancer, other targeted enzymes include microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov Dual inhibitors targeting both enzymes have been developed from 5-methyl-2-carboxamidepyrrole-based molecules, representing a strategy to simultaneously reduce pro-inflammatory prostaglandin E2 (PGE2) biosynthesis and stabilize anti-inflammatory epoxyeicosatrienoic acids. nih.gov
Furthermore, investigations into other enzyme systems have shown that certain 2-arylindole scaffolds, which share structural similarities with arylpyrroles, can act as substrate-selective inhibitors of arachidonate (B1239269) 15-lipoxygenase (ALOX15). researchgate.net Additionally, some heterocyclic analogues have been explored as antagonists for the histamine (B1213489) H4 receptor (H4R), a target involved in inflammatory and immune responses. mdpi.com
**6.3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its analogues is a primary area of research, stemming from the established activity of the pyrrole heterocycle in many NSAIDs. researchgate.net Investigations have focused on the inhibition of key inflammatory enzymes and the modulation of signaling molecules that propagate the inflammatory response.
Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of inflammation. nih.gov Many pyrrole-containing compounds exert their anti-inflammatory effects by blocking this enzyme. There are two main isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. mdpi.com
Research has focused on developing 1,5-diarylpyrrole derivatives as selective COX-2 inhibitors to achieve anti-inflammatory effects with a potentially improved side-effect profile compared to non-selective NSAIDs. nih.gov For instance, a series of 1,5-diarylpyrrol-3-acetic esters were synthesized and evaluated for their in vitro inhibitory effects on COX isozymes. nih.gov One of the most potent and selective compounds from this series demonstrated significant in vivo anti-inflammatory activity. nih.gov Similarly, various N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have shown potent inhibitory activity against both COX-1 and COX-2. nih.gov
The table below summarizes the COX inhibitory activity of selected pyrrole analogues.
| Compound Name/Class | Target(s) | IC₅₀ / Activity | Selectivity Index (COX-1/COX-2) |
| Ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate | COX-2 | Potent Inhibition | High |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 & COX-2 | IC₅₀ values similar to meloxicam | Not specified |
| 1,5-diarylpyrrole derivatives | COX-2 | High selective inhibition | High |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Beyond direct enzyme inhibition, analogues of this compound can modulate the production and release of various inflammatory mediators, particularly cytokines. Cytokines are signaling proteins that play a critical role in orchestrating the inflammatory response. mdpi.com
Studies have shown that certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines. For example, the pyrrole derivative L-167307 was reported to have potent inhibitory activity against tumor necrosis factor-alpha (TNF-α), a key cytokine in acute inflammation. mdpi.commdpi.com More closely related analogues, such as N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone compounds, have been found to inhibit the release of pro-inflammatory cytokines in RAW264.7 cells by blocking the activation of the ASK1/p38 MAPKs/NF-κB signaling pathway.
In a study using a carrageenan-induced paw edema model, the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was shown to suppress systemic inflammation. researchgate.net Repeated administration of this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly increasing the concentration of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1). researchgate.net
The table below details the effects of selected pyrrole analogues on inflammatory mediators.
| Compound Name/Class | Model System | Effect on Pro-inflammatory Mediators | Effect on Anti-inflammatory Mediators |
| N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogues | LPS-stimulated RAW264.7 cells | Inhibition of pro-inflammatory cytokine release | Not specified |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation in rats | ▼ Significant decrease in serum TNF-α | ▲ Significant increase in serum TGF-β1 |
| L-167307 | Not specified | Potent inhibition of TNF-α | Not specified |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of inflammation and numerous diseases. Pyrrole derivatives, including analogues of this compound, have been investigated for their antioxidant properties.
Several studies have demonstrated the capacity of pyrrole-containing compounds to directly scavenge free radicals. The antioxidant activity of a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally related to the target compound, was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A number of these compounds were identified as potent antioxidants, with some exhibiting activity significantly higher than that of the well-known antioxidant ascorbic acid.
The primary mechanisms by which pyrroles are thought to exert their radical scavenging effects are through hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The presence of an active hydrogen atom on the pyrrole nitrogen (N-H) is often considered a prerequisite for this activity. nih.gov The antioxidant capacity can be further influenced by the nature of substituents on the pyrrole ring and any attached aryl groups. nih.gov Assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and oxygen radical absorbance capacity (ORAC) methods have also been used to confirm the antioxidant properties of compounds containing a 2-methoxyphenol moiety.
The endogenous antioxidant defense system includes a range of enzymes that neutralize ROS, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx. mdpi.com
While the direct ROS scavenging activity of pyrrole derivatives is well-documented, their specific effects on the modulation of these cellular antioxidant enzymes are less characterized in the scientific literature. Some studies on other classes of antioxidant compounds, like polyphenols, have shown they can stimulate the production and activity of SOD and CAT, thereby strengthening the endogenous antioxidant system. mdpi.com However, specific research demonstrating that this compound or its close analogues directly upregulate or enhance the activity of these protective enzymes is not extensively available. Therefore, the primary antioxidant mechanism attributed to this class of compounds currently remains their ability to directly scavenge reactive oxygen species. mdpi.com
Antiviral Properties
The pyrrole nucleus is a recognized pharmacophore in the development of antiviral agents. scispace.com Research into pyrrole derivatives has revealed activities against a range of viruses. For instance, certain pyrrole amidine antibiotics have demonstrated inhibitory effects against Herpes Simplex Virus (HSV) replication. nih.gov More recently, with the emergence of new viral threats, the focus has expanded. Studies on 1-aryl-1H-indole derivatives, which share a similar structural motif with 1-aryl-1H-pyrroles, have identified inhibitors of the SARS-CoV-2 Nsp13 helicase, an enzyme crucial for viral replication. nih.gov This suggests that the 1-aryl heterocyclic scaffold could be a promising starting point for the development of novel antiviral drugs.
Screening of compound libraries against various viruses, such as the Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV), has been a common strategy to identify potential antiviral candidates. mdpi.comnih.gov While these large-scale screenings provide a broad overview of potential antiviral compounds, specific data on this compound within these studies is not explicitly detailed. The general antiviral potential of pyrrole derivatives underscores the need for specific testing of this compound against a panel of viruses to determine its activity profile.
Other Pharmacological Activities (e.g., enzyme inhibition, neuroprotection)
The 1-aryl-1H-pyrrole scaffold has been explored for a variety of other pharmacological activities, primarily focusing on enzyme inhibition and neuroprotection.
Enzyme Inhibition:
Pyrrole derivatives have been investigated as inhibitors of various enzymes. For example, new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been synthesized and evaluated as dual inhibitors of Enoyl-ACP reductase and Dihydrofolate reductase (DHFR), enzymes critical for bacterial survival. nih.gov Additionally, certain 1H-benzimidazole derivatives, which are structurally related to 1-aryl-pyrroles, have shown inhibitory activity against mammalian DNA topoisomerase I. nih.gov Specifically, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was found to be a potent inhibitor. nih.gov These findings highlight the potential of the substituted aryl heterocyclic core to interact with enzymatic targets.
Neuroprotection:
The neuroprotective effects of compounds containing a methoxyphenyl group have been a subject of interest. For example, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside has demonstrated protective effects against neurotoxicity in cell-based models. nih.gov The mechanism of this protection is thought to involve the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production. nih.gov Furthermore, pyrrole-containing azomethine compounds have shown neuroprotective and antioxidant properties in in vitro models of neurotoxicity. nih.gov These studies suggest that the presence of a methoxyphenyl substituent on a heterocyclic ring, such as in this compound, could potentially confer neuroprotective activities. A study on the synthesis and antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also points to the potential for related structures to mitigate oxidative stress. mdpi.com
Structure-Activity Relationships (SAR) and Pharmacophore Mapping
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrrole derivatives, SAR studies have provided valuable insights. For instance, in a series of pyrrole amidine antiviral antibiotics, modifications to the alkylamidine side chain significantly impacted their cytotoxicity and antiviral activity against HSV. nih.gov Specifically, aromatic analogues showed reduced toxicity while maintaining significant antiviral effects. nih.gov
In the context of more recent antiviral research, SAR studies on 1-heteroaryl-2-alkoxyphenyl analogues as inhibitors of SARS-CoV-2 replication have been conducted. mdpi.com These studies explore how different substituents on the aryl and heteroaryl rings influence antiviral potency. While not directly focused on this compound, these analyses of related structures help in understanding the key structural features required for activity.
Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This approach is instrumental in designing new molecules with improved potency and selectivity. While a specific pharmacophore model for the antiviral activity of this compound has not been published, general pharmacophore models for antiviral agents are continuously being developed and refined based on new structural and activity data.
The following table summarizes the types of biological investigations conducted on analogues of this compound:
| Biological Activity | Compound Class Studied | Key Findings |
| Antiviral | Pyrrole amidine antibiotics | Side-chain modifications affect toxicity and activity against HSV. nih.gov |
| 1-Aryl-1H-indole derivatives | Inhibition of SARS-CoV-2 Nsp13 helicase. nih.gov | |
| 1-Heteroaryl-2-alkoxyphenyl analogues | SAR studies identified key features for SARS-CoV-2 inhibition. mdpi.com | |
| Enzyme Inhibition | 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzohydrazides | Dual inhibition of Enoyl-ACP reductase and DHFR. nih.gov |
| 1H-Benzimidazole derivatives | Inhibition of mammalian DNA topoisomerase I. nih.gov | |
| Neuroprotection | 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | Protection against neurotoxicity via ROS and NO inhibition. nih.gov |
| Pyrrole-containing azomethines | Neuroprotective and antioxidant effects in vitro. nih.gov | |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Potential to mitigate oxidative stress. mdpi.com |
Applications in Advanced Materials Science and Engineering
Development of Functional Materials with Tunable Properties
The strategic incorporation of substituents on the N-arylpyrrole framework allows for the fine-tuning of the electronic and photophysical characteristics of the resulting materials. This tunability is a key factor in the development of advanced functional materials for a variety of applications. The interplay between the electron-rich pyrrole (B145914) ring and the substituted phenyl ring can lead to interesting intramolecular charge transfer (ICT) characteristics, which are fundamental to many of the observed properties.
The optical and electrical properties of materials derived from 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole are intrinsically linked to its electronic structure. The methoxy (B1213986) group (-OCH3) on the phenyl ring acts as an electron-donating group, increasing the electron density of the aromatic system, while the chloro group (-Cl) is electron-withdrawing. This push-pull electronic arrangement can significantly influence the absorption and emission spectra of the molecule.
Research on analogous N-arylpyrroles has shown that such substitutions can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the bandgap and, consequently, the color and emission properties of the material. nih.gov For instance, polymers based on p-substituted N-phenylpyrroles have demonstrated distinct redox behaviors and electrochromic effects, with the color of the polymer film changing in response to its oxidation state. doi.org It is anticipated that polymers incorporating the this compound moiety could exhibit similar chromic properties.
Table 1: Potential Optical and Electrical Properties of Materials Based on this compound
| Property | Influencing Factors | Potential Applications |
| Fluorescence | Methoxy and chloro substituents, intramolecular charge transfer (ICT) | Organic light-emitting diodes (OLEDs), fluorescent probes |
| Electrochromism | Redox activity of the pyrrole ring, electronic effects of substituents | Smart windows, displays, sensors |
| Conductivity | Doping level, polymer morphology, interchain interactions | Organic electronics, antistatic coatings |
The pyrrole scaffold is a well-established platform for the development of chemical sensors. researchgate.net The nitrogen atom of the pyrrole ring can act as a binding site, and the aromatic system can be functionalized to create selective receptors for various analytes. Materials incorporating this compound could be designed as chemosensors that signal the presence of specific ions or molecules through changes in their optical or electrical properties. rsc.org
For example, pyrrole-based Schiff bases have been successfully employed as colorimetric and fluorescent sensors for a range of metal ions. researchgate.netresearchgate.netgrowingscience.com The binding of a metal ion to the sensor molecule can alter the ICT process, leading to a detectable change in color or fluorescence intensity. The substituents on the phenyl ring of this compound could be exploited to modulate the selectivity and sensitivity of such sensors. The methoxy group's oxygen atom could also participate in metal ion coordination, potentially enhancing the binding affinity and selectivity for certain cations.
Furthermore, the pyrrole ring can be incorporated into more complex structures like porphyrins and calixpyrroles, which are known for their anion recognition capabilities. researchgate.net While specific studies on this compound in this context are limited, the fundamental principles of sensor design suggest its potential as a building block for novel sensing materials.
Catalysis and Ligand Design
The application of this compound and its derivatives extends into the realm of catalysis, where they can function as ligands for metal complexes or as organocatalysts themselves.
The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Additionally, the oxygen atom of the methoxy group can also act as a donor atom, allowing the molecule to function as a bidentate ligand. The formation of stable chelate rings with metal centers can lead to the creation of novel metal complexes with interesting catalytic properties.
The electronic properties of the ligand, influenced by the chloro and methoxy substituents, can have a profound effect on the stability and reactivity of the resulting metal complex. These substituents can modulate the electron density at the metal center, thereby influencing its catalytic activity in various organic transformations. While direct examples of metal complexes with this compound as a ligand are not extensively documented, the broader field of pyrrole-based ligands for transition metal catalysis is well-established, with applications in processes like artificial photosynthesis. researchgate.net
Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligands
| Catalytic Reaction | Role of Ligand | Potential Metal Centers |
| Cross-coupling reactions | Stabilizing the metal catalyst, influencing selectivity | Palladium, Nickel, Copper |
| Oxidation reactions | Modulating the redox potential of the metal center | Manganese, Iron, Ruthenium |
| Polymerization | Controlling polymer chain growth and properties | Titanium, Zirconium |
N-Arylpyrroles have emerged as a significant class of compounds in the field of organocatalysis, particularly in asymmetric synthesis. nih.gov The atropisomeric chirality that can arise from restricted rotation around the N-C(aryl) bond in sterically hindered N-arylpyrroles has been exploited in the design of chiral ligands and catalysts. researchgate.netnih.gov
The presence of substituents at the ortho positions of the phenyl ring is crucial for inducing axial chirality. In this compound, the methoxy group is in an ortho position, which could contribute to a barrier to rotation around the N-C bond. This structural feature suggests that derivatives of this compound could be explored as precursors to novel chiral organocatalysts.
Recent research has highlighted the use of N-arylpyrroles in various organocatalytic transformations, including cascade reactions and atroposelective synthesis. rsc.orgbeilstein-journals.orgnih.gov These studies demonstrate the potential of the N-arylpyrrole scaffold to serve as a platform for the development of efficient and selective metal-free catalysts. While specific applications of this compound in organocatalysis have yet to be reported, the foundational chemistry of N-arylpyrroles in this area suggests a promising avenue for future research.
Concluding Remarks and Future Research Perspectives
Summary of Key Research Findings and Contributions
Currently, there are no significant research findings or contributions directly attributable to 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole in the public domain. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 158966-65-5, and its availability from some chemical suppliers. However, this availability has not yet translated into published research exploring its unique characteristics. The scientific community's understanding of this specific compound is therefore nascent, relying on extrapolation from related structures.
Unexplored Avenues in Synthesis and Derivatization
The synthesis of this compound has not been explicitly described in peer-reviewed literature. However, established synthetic routes to N-arylpyrroles offer a clear starting point for its preparation. Classical methods such as the Paal-Knorr, Hantzsch, and Clauson–Kaas syntheses are robust and versatile for constructing the pyrrole (B145914) ring and could likely be adapted for this target molecule. nih.govnih.gov Modern, more sustainable synthetic methodologies, including microwave-assisted and green catalytic approaches, also present unexplored avenues for its efficient production. lucp.net
Furthermore, the derivatization of this compound represents a significant area for future research. The pyrrole ring is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups at different positions. mdpi.com This could lead to a library of novel compounds with potentially diverse biological and material properties. The exploration of reactions such as acylation, halogenation, and formylation on the pyrrole core, as well as modifications to the methoxy (B1213986) and chloro substituents on the phenyl ring, could unlock a wealth of new chemical entities for further investigation. nih.gov
Promising Directions for Biological Evaluation and Target Discovery
The biological potential of this compound remains entirely speculative but holds considerable promise based on the known activities of other pyrrole derivatives. Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govmdpi.comalliedacademies.org
Future research should focus on a systematic biological evaluation of this compound. Initial in vitro cytotoxicity screening against a panel of cancer cell lines would be a logical first step to assess its potential as an anticancer agent. nih.govresearchgate.netnhiso.com Given the prevalence of pyrrole motifs in antibacterial agents, its activity against various bacterial strains, including multidrug-resistant pathogens, warrants investigation. mdpi.com
Moreover, target identification studies could be pursued if any significant biological activity is observed. Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. The structural features of this compound, specifically the substituted phenyl ring, could influence its binding affinity and selectivity for various biological targets.
Emerging Opportunities in Materials Science and Industrial Applications
The field of materials science offers another exciting frontier for the application of this compound. Pyrrole and its derivatives are fundamental building blocks for conducting polymers, dyes, and organic electronics. researchgate.net The specific substituents on this compound—the chloro and methoxy groups—could modulate its electronic and optical properties, making it a candidate for novel materials.
Investigations into the electropolymerization of this compound could lead to the development of new conductive polymers with tailored properties. Its potential use as a component in organic light-emitting diodes (OLEDs), sensors, or as a corrosion inhibitor are also plausible avenues for exploration. researchgate.net The functionalization of the pyrrole ring could further expand its utility in creating advanced materials with specific functionalities for a range of industrial applications. ktu.ltidu.ac.idbenthamscience.compwr.edu.plimperial.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
